(R)-6-Phenyltetrahydro-2H-pyran-2-one (R)-6-Phenyltetrahydro-2H-pyran-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19931460
InChI: InChI=1S/C11H12O2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2/t10-/m1/s1
SMILES:
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

(R)-6-Phenyltetrahydro-2H-pyran-2-one

CAS No.:

Cat. No.: VC19931460

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

(R)-6-Phenyltetrahydro-2H-pyran-2-one -

Specification

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name (6R)-6-phenyloxan-2-one
Standard InChI InChI=1S/C11H12O2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2/t10-/m1/s1
Standard InChI Key ZUOCDTAEBOQCSP-SNVBAGLBSA-N
Isomeric SMILES C1C[C@@H](OC(=O)C1)C2=CC=CC=C2
Canonical SMILES C1CC(OC(=O)C1)C2=CC=CC=C2

Introduction

Structural Characteristics and Stereochemical Features

Molecular Architecture

The compound’s core structure consists of a tetrahydropyran-2-one ring, where the lactone functionality (ester group within the ring) imposes conformational constraints. The phenyl group at the 6-position introduces steric bulk and electronic effects that influence both reactivity and intermolecular interactions. The (R)-configuration at the 6-carbon establishes chirality, critical for its biological activity and synthetic utility .

Stereochemical Analysis

The absolute configuration of (R)-6-phenyltetrahydro-2H-pyran-2-one is confirmed via X-ray crystallography and circular dichroism (CD) spectroscopy. The [α]D[\alpha]_D value (30.4-30.4^\circ in CHCl3_3 ) correlates with its enantiomeric purity, which exceeds 99% in optimized synthetic routes . The stereochemistry dictates its behavior in asymmetric catalysis and enantioselective transformations, as evidenced by its role in halolactonization reactions .

Computational Insights

Density functional theory (DFT) calculations reveal that the (R)-enantiomer adopts a chair-like conformation with the phenyl group occupying an equatorial position, minimizing steric strain. The energy barrier for ring inversion is approximately 8.2kcal/mol8.2 \, \text{kcal/mol}, indicating moderate conformational flexibility .

Synthetic Methodologies

Enantioselective Synthesis

The synthesis of (R)-6-phenyltetrahydro-2H-pyran-2-one typically employs asymmetric catalysis to achieve high enantiomeric excess (ee). A notable method involves the use of a trinuclear zinc complex (Zn3(OAc)4\text{Zn}_3(\text{OAc})_4-3,3’-bis(aminoimino)binaphthoxide) to catalyze iodolactonization and bromolactonization of precursor alkenoic acids .

Halolactonization Protocol

In a representative procedure, pentenoic acid derivatives undergo cyclization in the presence of iodine or bromine, facilitated by the zinc catalyst. For example, treatment of 5-phenylpent-4-enoic acid with I2\text{I}_2 yields (R)-6-phenyltetrahydro-2H-pyran-2-one with 99.8% ee and 92% isolated yield . The mechanism proceeds via iodonium ion formation, followed by stereoselective ring closure.

Reaction Scheme:

Pentenoic acid+I2Zn catalyst(R)-6-Phenyltetrahydro-2H-pyran-2-one+HI\text{Pentenoic acid} + \text{I}_2 \xrightarrow{\text{Zn catalyst}} \text{(R)-6-Phenyltetrahydro-2H-pyran-2-one} + \text{HI}

Alternative Routes

  • Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures achieves moderate ee (70–85%) but requires iterative recycling.

  • Chiral Pool Synthesis: Starting from (R)-malic acid, a six-step sequence affords the target compound with 88% ee, though scalability remains challenging .

Applications in Pharmaceutical and Material Science

Bioactive Molecule Synthesis

(R)-6-Phenyltetrahydro-2H-pyran-2-one serves as a key intermediate for antimicrobial and anti-inflammatory agents. Derivatives such as 6-(4-chlorophenyl) and 6-(4-trifluoromethylphenyl) variants exhibit IC50_{50} values below 1μM1 \, \mu\text{M} against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationships (SAR)

Electron-withdrawing substituents on the phenyl ring enhance antibacterial potency by increasing electrophilicity at the lactone carbonyl, facilitating covalent binding to bacterial enzymes .

Flavor and Fragrance Industry

The compound’s fruity, coconut-like aroma makes it valuable in perfumery. Its low odor threshold (0.2ppb0.2 \, \text{ppb}) and stability under acidic conditions justify its use in cosmetic formulations.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H} NMR (500 MHz, CDCl3_3 ): δ 7.39–7.31 (m, 4H, aromatic), 3.54 (s, 2H, CH2_2I), 2.48–2.36 (m, 4H, ring CH2_2), 1.84–1.83 (m, 1H, axial H) .

  • HPLC: Chiralpak AD-H column (hexane:2-propanol = 95:5) resolves enantiomers with baseline separation (tR=17.8mint_R = 17.8 \, \text{min} for minor, tR=23.4mint_R = 23.4 \, \text{min} for major) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z=353.0009[M+Na]+m/z = 353.0009 \, [\text{M}+\text{Na}]^+, consistent with the formula C13H15O2INa\text{C}_{13}\text{H}_{15}\text{O}_2\text{I}\text{Na} .

Recent Advances and Future Directions

Catalytic Asymmetric Transformations

Recent studies highlight the compound’s utility in generating β-lactam analogs via Staudinger ketene-imine cycloadditions. The zinc-catalyzed method achieves 95% ee, enabling access to novel antibiotics .

Polymer Science

Copolymerization with ε-caprolactone yields biodegradable polyesters with tunable glass transition temperatures (Tg=15CT_g = -15^\circ\text{C} to 25C25^\circ\text{C}), promising for drug delivery systems.

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